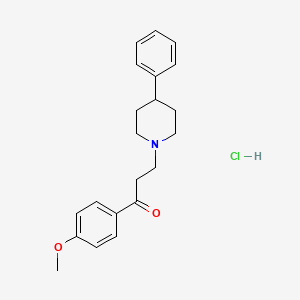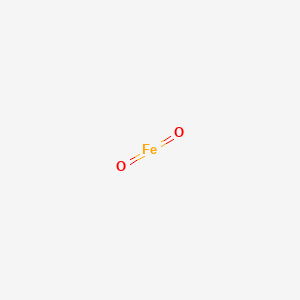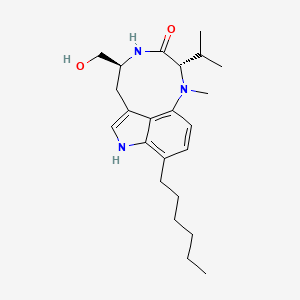![molecular formula C18H34N2Na2O4 B13745533 disodium;N-[2-[carboxymethyl(2-oxidoethyl)amino]ethyl]dodecanimidate CAS No. 123424-56-6](/img/structure/B13745533.png)
disodium;N-[2-[carboxymethyl(2-oxidoethyl)amino]ethyl]dodecanimidate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disodium;N-[2-[carboxymethyl(2-oxidoethyl)amino]ethyl]dodecanimidate is a complex organic compound with a molecular formula of C18H34N2Na2O4. This compound is known for its unique structure, which includes both carboxymethyl and oxidoethyl groups, making it a versatile agent in various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of disodium;N-[2-[carboxymethyl(2-oxidoethyl)amino]ethyl]dodecanimidate typically involves the reaction of dodecanimidate with carboxymethyl and oxidoethyl groups under controlled conditions. The reaction is carried out in an aqueous medium with the presence of a base such as sodium hydroxide to facilitate the formation of the disodium salt. The reaction conditions include maintaining a temperature range of 25-30°C and a pH of around 7-8 to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using continuous flow reactors. The process is optimized for high yield and purity, with stringent quality control measures in place. The raw materials are sourced in bulk, and the reaction is carried out in a controlled environment to ensure consistency in the final product.
Análisis De Reacciones Químicas
Types of Reactions
Disodium;N-[2-[carboxymethyl(2-oxidoethyl)amino]ethyl]dodecanimidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines and carboxylic acids.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxymethyl or oxidoethyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like ammonia, amines, and alcohols are commonly used under mild acidic or basic conditions.
Major Products
The major products formed from these reactions include various amines, carboxylic acids, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Disodium;N-[2-[carboxymethyl(2-oxidoethyl)amino]ethyl]dodecanimidate has a wide range of applications in scientific research:
Chemistry: It is used as a chelating agent to bind metal ions in complexometric titrations.
Biology: The compound is used in biochemical assays to study enzyme activities and metal ion interactions.
Medicine: It is explored for its potential in drug delivery systems and as a therapeutic agent in chelation therapy.
Industry: The compound is used in the formulation of cleaning agents, personal care products, and as a stabilizer in various industrial processes.
Mecanismo De Acción
The mechanism of action of disodium;N-[2-[carboxymethyl(2-oxidoethyl)amino]ethyl]dodecanimidate involves its ability to chelate metal ions. The carboxymethyl and oxidoethyl groups form stable complexes with metal ions, effectively sequestering them and preventing their participation in unwanted chemical reactions. This chelation process is crucial in applications such as chelation therapy, where the compound binds to toxic metal ions and facilitates their excretion from the body.
Comparación Con Compuestos Similares
Similar Compounds
Diethylenetriaminepentaacetic acid (DTPA): A similar chelating agent with a high affinity for metal ions.
Ethylenediaminetetraacetic acid (EDTA): Another widely used chelating agent with applications in various fields.
Nitrilotriacetic acid (NTA): A chelating agent used in industrial and environmental applications.
Uniqueness
Disodium;N-[2-[carboxymethyl(2-oxidoethyl)amino]ethyl]dodecanimidate is unique due to its specific structure, which provides a higher binding affinity for certain metal ions compared to other chelating agents. Its dual functional groups (carboxymethyl and oxidoethyl) offer versatility in binding different metal ions, making it a valuable compound in both research and industrial applications.
Propiedades
Número CAS |
123424-56-6 |
|---|---|
Fórmula molecular |
C18H34N2Na2O4 |
Peso molecular |
388.5 g/mol |
Nombre IUPAC |
disodium;N-[2-[carboxymethyl(2-oxidoethyl)amino]ethyl]dodecanimidate |
InChI |
InChI=1S/C18H35N2O4.2Na/c1-2-3-4-5-6-7-8-9-10-11-17(22)19-12-13-20(14-15-21)16-18(23)24;;/h2-16H2,1H3,(H,19,22)(H,23,24);;/q-1;2*+1/p-1 |
Clave InChI |
RWECBQYBASDKML-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCC(=NCCN(CC[O-])CC(=O)O)[O-].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



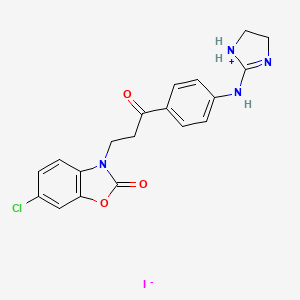
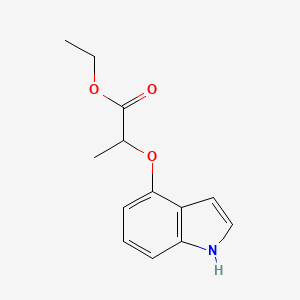


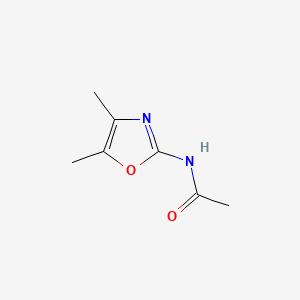

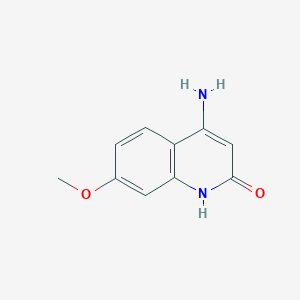
![4-Ethyl[1,1'-bi(cyclohexane)]-4-carboxylic acid](/img/structure/B13745483.png)
![Methyl(2,3,4,5,6-pentahydroxyhexyl)azanium;2-[2,4,6-triiodo-3,5-bis(methylcarbamoyl)phenoxy]butanoate](/img/structure/B13745489.png)
